Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-
Description
Properties
CAS No. |
69018-97-9 |
|---|---|
Molecular Formula |
C27H28N4O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C27H28N4O/c1-3-31(4-2)19-21-18-22(15-16-25(21)32)28-27-23-12-8-9-13-24(23)29-26(30-27)17-14-20-10-6-5-7-11-20/h5-18,32H,3-4,19H2,1-2H3,(H,28,29,30)/b17-14+ |
InChI Key |
PWTUOKSHPUZXPN-SAPNQHFASA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazoline Intermediate
- The quinazoline nucleus is typically synthesized via cyclization reactions involving anthranilic acid derivatives or related precursors.
- Substitution at the 2-position with a 2-phenylethenyl group is introduced through palladium-catalyzed cross-coupling reactions such as the Heck reaction or Suzuki coupling, enabling the attachment of the styryl (phenylethenyl) moiety.
- The 4-position of the quinazoline is functionalized with an amino group, often by nucleophilic aromatic substitution or reductive amination depending on the precursor.
Coupling with Phenol Derivative
- The phenol ring, bearing a free hydroxyl group, is linked to the quinazoline amino group at the 4-position through an amino linkage.
- This coupling may be facilitated by activating the phenol as a leaving group or by direct nucleophilic substitution under controlled conditions.
Introduction of the Diethylaminomethyl Group
- The 2-position of the phenol ring is functionalized with a diethylaminomethyl substituent.
- This is commonly achieved through a Mannich reaction, where formaldehyde and diethylamine react with the phenol to introduce the N,N-diethylaminomethyl group selectively at the ortho position relative to the hydroxyl.
- Reaction conditions such as pH, temperature, and solvent choice are optimized to maximize yield and minimize side reactions.
Advanced Techniques to Enhance Synthesis
- Microwave-assisted synthesis has been reported in related quinazoline-phenol compounds to accelerate reaction rates and improve yields.
- Use of palladium-catalyzed cross-coupling reactions ensures high regio- and stereoselectivity for the phenylethenyl substitution.
- Protecting groups may be employed temporarily on the phenol hydroxyl or amino groups to prevent unwanted side reactions during multi-step synthesis.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step Number | Reaction Type | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|---|
| 1 | Quinazoline ring formation | Anthranilic acid derivatives | Cyclization under acidic/basic catalysis | Core ring construction |
| 2 | Vinyl substitution (Heck/Suzuki) | Quinazoline intermediate + vinyl phenyl halide | Pd catalyst, base, elevated temperature | Introduces 2-phenylethenyl group |
| 3 | Amination at 4-position | Quinazoline intermediate | Nucleophilic substitution or reductive amination | Prepares for phenol coupling |
| 4 | Coupling with phenol | Amino-quinazoline + phenol | Controlled nucleophilic substitution | Forms amino linkage |
| 5 | Mannich reaction | Phenol derivative + formaldehyde + diethylamine | Acidic or neutral pH, mild heating | Introduces diethylaminomethyl group |
Research Findings and Perspectives
- The compound's complex structure requires multistep synthesis with high selectivity, often supported by palladium-catalyzed coupling reactions and Mannich-type functionalization.
- Patent literature indicates the use of functionalized N,N-dialkylamino phenyl ethers as intermediates, suggesting the importance of dialkylamino groups for biological activity and solubility enhancement.
- The phenol and quinazoline moieties confer potential biological activities, which necessitates synthesis routes that preserve these functionalities intact.
- Suppliers such as Dayang Chem (Hangzhou) provide this compound with high purity (90-98%), indicating established synthetic protocols are in place for scale-up and application in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazoline moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and quinazoline sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quinazoline moiety.
Substitution: Substituted phenol and quinazoline derivatives.
Scientific Research Applications
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The pathways involved include signal transduction pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : While amodiaquine’s antimalarial action is well-documented, the target compound’s quinazoline core may shift its mechanism toward kinase inhibition, a property observed in other quinazoline derivatives (e.g., gefitinib) .
- Drug Design : The styryl group’s rigidity could enhance target specificity but reduce oral bioavailability due to poor membrane permeability .
- Safety Profile : The low vapor pressure (9.19E-11 mmHg) and high flash point (258.3°C) make it safer to handle than volatile analogs like chloro(diethyl)phosphine (bp 131–132°C) .
Biological Activity
Phenol, 2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is a complex organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its structure, synthesis, biological activity, and potential applications in therapeutic contexts.
Compound Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 362.48 g/mol. Its structure features:
- A phenolic group at the core.
- A diethylaminomethyl group at the 2-position.
- A quinazoline derivative substituted at the 4-position with a 2-(2-phenylethenyl)-4-amino group.
This unique structural configuration contributes to its potential biological activities, including anticancer properties and interaction with various biological targets .
Synthesis
The synthesis of Phenol, 2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- typically involves multi-step organic synthesis techniques. These methods allow for the modification of the compound to enhance its pharmacological properties .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity. Studies indicate that it may inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
For example, a study reported that derivatives of quinazoline compounds have shown promising results against various cancer cell lines .
The biological activity of Phenol, 2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is believed to be mediated through:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme inhibition : It may inhibit enzymes involved in cancer cell proliferation .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out due to its complex structure and multifunctional applications in pharmaceuticals. Below is a summary table comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminoquinazoline | Contains a quinazoline core | Primarily focused on anticancer activity |
| Diethylaminophenol | Similar amine functionality | Used mainly as an analgesic |
| Stilbene Derivatives | Contains a diphenylethylene backbone | Known for anti-inflammatory properties |
This table illustrates that while many compounds share structural features with Phenol, 2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-, none combine its specific functionalities and potential therapeutic applications .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Efficacy : A research paper demonstrated that derivatives based on this compound significantly inhibited the growth of breast cancer cell lines in vitro.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) properties suggest favorable pharmacokinetic profiles for potential therapeutic use.
Q & A
Q. Optimization strategies :
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
Advanced: How can density functional theory (DFT) methods optimize electronic structure analysis of this compound?
Answer:
Hybrid DFT functionals, such as B3LYP, are critical for accurate electronic property prediction:
- Exchange-correlation functionals : B3LYP combines exact exchange (20%) with gradient-corrected terms, reducing errors in atomization energies (<2.4 kcal/mol) .
- Basis sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for high-precision energy calculations.
- Applications : Predict HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces to guide reactivity studies .
| Functional | Average Deviation (kcal/mol) | Application Example |
|---|---|---|
| B3LYP | 2.4 | Thermochemical properties |
| M06-2X | 3.1 | Non-covalent interactions |
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves diethylamino-methyl and quinazoline proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- X-ray crystallography : SHELXL refines crystal structures, with R-factors < 0.05 for high-resolution data. Hydrogen bonding between the phenol and quinazoline groups is critical for lattice stability .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 456.2) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?
Answer:
- Validation protocols :
- Error analysis : Discrepancies in reaction yields may arise from solvent effects not modeled in DFT. Experimentalists should test solvent polarity gradients (e.g., toluene to DMSO) .
Advanced: What strategies are employed to study the compound’s biological activity and target interactions?
Answer:
- In vitro assays : Antiplasmodial activity is evaluated via IC₅₀ measurements against Plasmodium falciparum cultures .
- Molecular docking : AutoDock Vina simulates binding to quinazoline-targeted enzymes (e.g., dihydrofolate reductase). Key interactions include π-π stacking with phenyl groups and hydrogen bonding via the phenol .
- Fluorescent probes : Derivatives with xanthene cores (e.g., rhodamine analogs) enable mitochondrial localization tracking in C. elegans models .
Basic: How is purity assessed, and what methods mitigate batch-to-batch variability?
Answer:
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities >0.1%.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >98% purity crystals.
- Batch consistency : Strict control of reaction time (±5 min) and catalyst loading (±2 mol%) minimizes variability .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Quinazoline activation : The electron-deficient quinazoline ring facilitates nucleophilic attack at the 4-amino position.
- Kinetic studies : Pseudo-first-order kinetics under basic conditions (pH 10–12) suggest rate-limiting deprotonation of the phenol group.
- DFT transition-state analysis : Identifies a trigonal bipyramidal intermediate with ΔG‡ = 18.3 kcal/mol for chloride substitution .
Basic: What safety protocols are critical during handling and storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
